molecular formula C12H12ClNO2 B15123717 Ethyl 7-Chloroindole-3-acetate

Ethyl 7-Chloroindole-3-acetate

Cat. No.: B15123717
M. Wt: 237.68 g/mol
InChI Key: YWPGNCQEWLASGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-Chloroindole-3-acetate (CAS 1780146-86-2) is a high-purity chemical intermediate with the molecular formula C12H12ClNO2 and a molecular weight of 237.68 g/mol . It is supplied at a purity of not less than 98% and is certified under ISO quality systems, making it a critical building block for global pharmaceutical and research industries . This compound is a derivative of indole-3-acetic acid, a well-known auxin plant hormone, and is specifically functionalized with a 7-chloro substituent and an ethyl ester group . The primary research value of this compound lies in its role as a key precursor in the synthesis of more complex, biologically active molecules. Indole-3-acetic acid derivatives have demonstrated significant potential in medical research, particularly in the development of prodrugs for targeted cancer therapies, such as Gene-Directed Enzyme Prodrug Therapy (GDEPT) . Furthermore, indole-based scaffolds are extensively explored for their diverse pharmacological activities, including antimicrobial, antioxidant, and cytotoxic properties, as highlighted in recent research on novel Schiff base triazoles derived from Indole-3-acetic acid . Chloro-substituted indoles, such as this compound, are also valuable intermediates in the synthesis of complex natural products and pharmaceutical agents, exemplified by their role in the biosynthesis of the antitumor compound rebeccamycin . Researchers utilize this esterified derivative for its modified reactivity and solubility properties compared to the parent acid. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

ethyl 2-(7-chloro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,7,14H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPGNCQEWLASGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 7 Chloroindole 3 Acetate and Analogs

Strategies for Indole-3-acetate (B1200044) Esterification

The conversion of indole-3-acetic acid (IAA) to its corresponding esters, such as the ethyl ester, is a fundamental transformation in the synthesis of compounds like ethyl 7-chloroindole-3-acetate. This can be achieved through several methods, including direct esterification and techniques mediated by coupling reagents.

Direct Esterification Approaches

Direct esterification of indole-3-acetic acid is a straightforward method for producing its esters. This typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of methyl 3-(5-chloroindol-3-yl)-propanoate has been achieved by treating the corresponding carboxylic acid with methanol (B129727) and sulfuric acid. acs.org Similarly, deuterated indole-3-acetic acid methyl ester has been prepared using deuterated methanol (CD3OD) and deuterated sulfuric acid (D2SO4). acs.org

Another approach involves the use of an autoclave. Indole (B1671886) can be reacted with glycolic acid in the presence of potassium hydroxide (B78521) at high temperatures (250°C) to produce indole-3-acetic acid. orgsyn.orgwikipedia.org This method can be adapted for the synthesis of various indole-3-acetic acid derivatives. orgsyn.org

Enzymatic methods also offer a green alternative for the esterification of IAA. Enzyme preparations from sources like sweet corn kernels have been shown to catalyze the CoA- and ATP-dependent esterification of IAA to sugars like myo-inositol and glucose. nih.gov

Coupling Reagent-Mediated Esterification Techniques

Coupling reagents are widely used to facilitate the esterification of carboxylic acids under mild conditions, which is particularly beneficial for sensitive substrates like indoles. A common method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP). This has been successfully applied to synthesize methyl and ethyl 4-chloroindole-3-acetate. tandfonline.com

Propylphosphonic anhydride (B1165640) (T3P) is another effective coupling reagent for amide and ester formation under mild conditions. unmc.eduunmc.edu It has been utilized in the synthesis of various indole-3-acetic acid derivatives. unmc.eduunmc.edu The use of additives like N-hydroxysuccinimide (NHS) can help to modulate the reactivity and improve the yield of the desired monomeric product, especially when dealing with substrates that have multiple reactive sites. unmc.eduunmc.edu

Synthesis of 7-Chloroindole (B1661978) Precursors

Functionalization of Indole Ring Systems at Position 7

Direct functionalization of the C7 position of the indole ring is challenging due to the inherent reactivity of the pyrrole (B145914) ring, which typically favors substitution at the C2 and C3 positions. rsc.org However, various strategies have been developed to achieve site-selective C7 functionalization.

One common approach is the use of directing groups attached to the indole nitrogen. These groups can coordinate to a metal catalyst, directing the functionalization to the C7 position. researchgate.net For example, N-P(O)tBu2 has been used as a directing group in palladium-catalyzed C7 arylation of indoles. acs.orgnih.gov Other directing groups like hydrosilyl, phosphinoyl, and pivaloyl have also been employed in rhodium-catalyzed C7-alkenylation and alkylation reactions. researchgate.net

Another method involves thallation of N-formylindoline, which can be used to introduce various halogens (Cl, Br, I) at the 7-position. nih.govresearchgate.net

Catalyst/ReagentDirecting GroupReaction TypeReference
Palladium(II)N-P(O)tBu2Arylation acs.orgnih.gov
RhodiumPivaloylAlkenylation/Alkylation researchgate.net
Thallium Tris(trifluoroacetate)FormylHalogenation nih.govresearchgate.net

Precursor Synthesis from Halogenated Aromatic Compounds

An alternative to direct functionalization is to build the indole ring from an appropriately substituted aromatic precursor. For example, 4-chloroindole-3-acetic acid and its esters have been synthesized starting from 2-chloro-6-nitrotoluene (B1664060). researchgate.netnih.gov This approach allows for the introduction of the chloro-substituent at the desired position on the benzene (B151609) ring before the indole ring is formed.

The synthesis of halogenated anilines, which are key precursors for many indole syntheses, can be achieved by treating N,N-dialkylaniline N-oxides with thionyl halides. nih.gov This method provides access to ortho-chlorinated anilines, which can then be used to construct the 7-chloroindole skeleton. nih.gov

Derivatization Strategies for Chlorinated Indole-3-acetates

Once the chlorinated indole-3-acetate core is synthesized, it can be further modified to create a library of analogs. These derivatization strategies often target the indole nitrogen or the ester group. For instance, N-substituted indole-2-carboxamides and indole-3-acetamides have been prepared and evaluated for their biological activities. researchgate.net The esterification of 1-alkyl/aryl-3-ethoxycarbonyl-5-hydroxy-2-methyl indoles with reagents like ethyl chloroacetate (B1199739) and ethyl chloroformate leads to further diversification of the indole scaffold. arkat-usa.org

The synthesis of new chlorine derivatives of indole-3-acetic acid has been a subject of interest for their potential anti-inflammatory properties. nih.gov These derivatives can be prepared through various chemical transformations, expanding the chemical space around the chlorinated indole-3-acetate core. nih.gov

Structural Modifications at the Indole Nitrogen (N1)

The indole nitrogen (N1) is a common site for structural modifications to generate novel analogs of this compound. Alkylation and arylation reactions are frequently employed to introduce various substituents at this position. For instance, the reaction of a 5-hydroxy-2-methylindole-3-carboxylate with different alkyl and aryl halides in the presence of a base can yield a series of N-substituted indole derivatives. These modifications can significantly influence the biological activity of the resulting compounds. arkat-usa.org

One common synthetic route involves the reaction of an indole with ethyl chloroacetate or ethyl chloroformate to introduce an ethoxycarbonylmethoxy or ethoxycarbonyl group at the N1 position. arkat-usa.org Further reactions can be carried out to modify other parts of the molecule. For example, the hydroxyl group at the 5-position can be converted to various ethers and esters. arkat-usa.org

Table 1: Examples of N1-Substituted Indole Analogs

Starting MaterialReagentN1-SubstituentReference
Ethyl 5-hydroxy-2-methylindole-3-carboxylateEthyl halideEthyl arkat-usa.org
Ethyl 5-hydroxy-2-methylindole-3-carboxylatePhenyl halidePhenyl arkat-usa.org
Ethyl 5-hydroxy-2-methylindole-3-carboxylateBenzyl halideBenzyl arkat-usa.org

Side Chain Modifications at the C3 Position

The acetate (B1210297) side chain at the C3 position of the indole ring is another critical site for modification. These modifications can alter the pharmacokinetic and pharmacodynamic properties of the parent compound. One approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or different esters.

For instance, 4-chloroindole-3-acetic acid, a related compound, can be synthesized and subsequently esterified to produce various esters, such as methyl, ethyl, and allyl esters. nih.gov These esters have shown different biological activities compared to the parent acid. nih.gov The synthesis of these esters typically involves the reaction of the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst.

Table 2: Examples of C3 Side Chain Modified Indole Analogs

Parent CompoundReagentC3-Side ChainReference
4-Chloroindole-3-acetic acidMethanolMethyl ester nih.gov
4-Chloroindole-3-acetic acidEthanolEthyl ester nih.gov
4-Chloroindole-3-acetic acidAllyl alcoholAllyl ester nih.gov

Ring Substitutions and Analog Generation

Generating analogs through substitution on the indole ring itself is a fundamental strategy to explore a wider chemical space. This can involve the introduction of various functional groups at different positions of the benzene or pyrrole part of the indole nucleus.

The synthesis of chloro-substituted indole-3-acetic acids, such as 4-chloroindole-3-acetic acid, starts from substituted nitrotoluenes. nih.gov For example, 2-chloro-6-nitrotoluene can be used as a starting material to synthesize 4-chloroindole-3-acetic acid. nih.gov Further derivatization can be achieved on the indole ring. For instance, C7-selective borylation of tryptophans and tryptamines, followed by cross-coupling reactions, allows for the introduction of various substituents at the C7 position. acs.org This method provides a versatile route to C7-halo, C7-hydroxy, and C7-aryl tryptophan derivatives. acs.org

Another example is the synthesis of 3,4-fused tricyclic indoles through a three-component reaction of a 4-hydroxyindole, an aldehyde, and malonodinitrile or ethyl cyanoacetate. researchgate.net This reaction leads to the formation of a seven-membered ring fused to the indole core.

Table 3: Examples of Ring-Substituted Indole Analogs

Starting MaterialReaction TypeSubstituent/ModificationReference
2-Chloro-6-nitrotolueneMulti-step synthesis4-Chloroindole-3-acetic acid nih.gov
Tryptophan derivativesC7-selective borylationC7-boronated indoles acs.org
4-HydroxyindoleThree-component reaction3,4-fused tricyclic indole researchgate.net

Elucidation of Synthetic Reaction Mechanisms

The synthesis of this compound and its analogs often involves well-established reaction mechanisms in organic chemistry. For instance, the esterification of a carboxylic acid with an alcohol to form an ester, a key step in modifying the C3 side chain, typically proceeds through a Fischer esterification mechanism. This reaction is acid-catalyzed and involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol.

The alkylation of the indole nitrogen is generally an SN2 reaction where the indole nitrogen acts as a nucleophile, attacking an alkyl halide. The choice of base and solvent is crucial for the success of this reaction.

The Friedel-Crafts acylation is another important reaction for introducing acyl groups onto the indole ring. For example, the acetylation of indoles with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride leads to the formation of acetylindoles. researchgate.net The reaction of indole with ethylmagnesium iodide followed by acetyl chloride is another method to produce 3-acetylindole. researchgate.net

The synthesis of the ethyl chloroacetate reagent itself is typically achieved through the esterification of chloroacetic acid with ethanol, often catalyzed by sulfuric acid. chemicalbook.com The reaction involves heating the reactants to reflux and removing the water formed to drive the equilibrium towards the product. chemicalbook.com

Auxin-Like Activity and Plant Biology Applications

No studies were identified that investigated the effects of this compound on plant growth, development, or cellular processes. Consequently, there is no information on:

Interactions with Defined Biological Targets (in vitro)

Similarly, the search yielded no data on the in vitro interactions of this compound. This includes a lack of information regarding:

Cellular and Molecular Responses in Model Systems

The impact of indole derivatives on cell proliferation and differentiation is a significant area of research. While specific data for this compound is not extensively detailed, studies on related compounds provide valuable insights. For example, a novel indole-core-based derivative (C18H10N2F6O) has demonstrated a dose-dependent anti-proliferative effect on acute myeloid leukemia (AML) cells. ircmj.com Similarly, certain 5-chloro-indole-2-carboxylate derivatives have shown potent antiproliferative activity against various cancer cell lines, with GI50 values as low as 29 nM to 47 nM. researchgate.netmdpi.com

Table 1: Effects of Indole Derivatives on Cell Proliferation

Compound/Class Cell Line/System Observed Effect Concentration/Details Citation(s)
Indole Derivative (IDC16) Human Embryonic Kidney 293T Decreased cell proliferation Significant at 10 uM nih.gov
Indole-Core Derivative (C18H10N2F6O) Acute Myeloid Leukemia (AML) Dose-dependent anti-proliferative pattern 100-300µg/mL ircmj.com
5-Chloro-indole-2-carboxylate Derivatives Various cancer cell lines High antiproliferative activity GI50 values from 29 nM to 47 nM researchgate.netmdpi.com
Indole-3-acetic acid (bacterial) Plants Promotes lateral root and root hair development N/A researchgate.netnih.gov

Indole compounds are well-documented inducers of apoptosis, or programmed cell death, in various cancer models. nih.gov This pro-apoptotic activity is a cornerstone of their potential as anticancer agents. nih.govscite.ai For instance, dietary indole derivatives can trigger apoptosis in human breast cancer cells. nih.gov A novel synthetic indole-core-based compound was shown to induce apoptosis in 50% of acute myeloid leukemia (AML) cells at a concentration of 250 µg/mL. ircmj.com The mechanism for this involved the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. ircmj.com

The modulation of the Bcl-2 family of proteins is a common mechanism for indole-induced apoptosis. nih.gov Studies on I3C and DIM have shown they can inhibit the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL in prostate and breast cancer cells, which shifts the Bax/Bcl-2 ratio in favor of apoptosis. nih.gov In human melanoma cells, I3C treatment leads to the downregulation of Bcl-2 and the activation of caspase-8 and caspase-3. nih.gov Similarly, certain 5-chloro-indole derivatives demonstrated pro-apoptotic potential by significantly increasing the levels of caspase-3 and caspase-8, and the pro-apoptotic protein Bax, while reducing the anti-apoptotic protein Bcl-2. researchgate.net Even non-indole compounds with similar structures, like 2-chloroethylethyl sulfide, can induce the classic morphological and biochemical features of apoptosis, such as DNA fragmentation and chromatin condensation. nih.gov

Table 2: Pro-Apoptotic Activity of Indole Derivatives

Compound/Class Cell Line Key Mechanistic Findings Citation(s)
Indole-Core Derivative (C18H10N2F6O) Acute Myeloid Leukemia (AML) Downregulation of Bcl-2, upregulation of Bax. ircmj.com
Indole-3-carbinol (I3C) Human Melanoma Downregulation of Bcl-2, activation of caspase-8 and -3. nih.gov
I3C and 3,3′-diindolylmethane (DIM) Prostate and Breast Cancer Inhibition of Bcl-2 and Bcl-XL protein expression. nih.gov
5-Chloro-indole Derivatives Cancer cell lines Increased caspase-3, caspase-8, and Bax; decreased Bcl-2. researchgate.net
Dietary Indole Derivatives Human Breast Cancer Induction of apoptosis. nih.gov

Role in Microbial Interactions and Metabolism

The production of the phytohormone Indole-3-acetic acid (IAA) is a widespread trait among bacteria, particularly those that inhabit the plant rhizosphere. nih.govcdnsciencepub.com Microorganisms utilize several different biosynthetic pathways to synthesize IAA, and a single bacterial strain can sometimes possess more than one pathway. nih.govresearchgate.netnih.gov These pathways are broadly classified as tryptophan-dependent and tryptophan-independent. nih.govpnas.orgoup.com

The tryptophan-dependent pathways are more extensively studied and include at least five major routes, named for their key intermediates: the indole-3-acetamide (B105759) (IAM) pathway, the indole-3-pyruvic acid (IPA) pathway, the tryptamine (B22526) (TAM) pathway, the indole-3-acetonitrile (B3204565) (IAN) pathway, and the tryptophan side-chain oxidase (TSO) pathway. researchgate.netnih.gov The IAM and IPA pathways are the most common in microorganisms. nih.gov

Indole-3-acetamide (IAM) Pathway: This two-step pathway involves the conversion of L-tryptophan to indole-3-acetamide by tryptophan 2-monooxygenase, followed by the hydrolysis of indole-3-acetamide to IAA by an amidohydrolase. tandfonline.comresearchgate.net This pathway is notably used by phytopathogens like Agrobacterium tumefaciens and Pseudomonas syringae pv. savastanoi to induce tumor formation in host plants. tandfonline.comcapes.gov.br

Indole-3-pyruvic acid (IPA) Pathway: This is a major pathway in both plants and many beneficial and pathogenic bacteria. nih.gov It involves the transamination of tryptophan to indole-3-pyruvate, which is then decarboxylated to indole-3-acetaldehyde (IAAld). nih.gov Finally, IAAld is oxidized to form IAA. nih.gov

The tryptophan-independent pathway is less understood, but it is thought to use precursors like indole or indole-3-glycerol phosphate. nih.govpnas.org The existence of this pathway was hypothesized based on studies of plant mutants and labeling experiments, but the key enzymes and genes are not yet fully confirmed. nih.govpnas.orgnih.gov The level of IAA expression in bacteria depends on which biosynthetic pathway is used, the location of the genes (chromosomal or plasmid), and the presence of regulatory sequences. nih.govcdnsciencepub.com

Just as microorganisms can synthesize IAA, many can also degrade it. nih.govnih.gov This ability to catabolize IAA allows bacteria to use it as a source of carbon, nitrogen, and energy, and also to interfere with the physiological processes of host plants. nih.govnwo.nl The existence of microbes that can degrade IAA has been known for a long time, but the genetic and biochemical pathways have only been characterized more recently. nih.govnwo.nl

Two primary gene clusters responsible for bacterial IAA degradation have been identified:

The iac gene cluster: This cluster encodes for the aerobic degradation of IAA. nih.gov The pathway involves the conversion of IAA ultimately to catechol. nih.gov This locus was first characterized in Pseudomonas putida. nih.gov

The iaa gene cluster: This cluster is responsible for the anaerobic conversion of IAA to 2-aminobenzoyl-CoA. nih.gov

A systematic screening of bacterial isolates from the roots of Arabidopsis and rice found that a significant number possess the ability to degrade IAA. biorxiv.org These IAA-degrading bacteria, which included genera such as Pseudomonas, Achromobacter, Variovorax, and others, were found to contain iac-like or iad-like operons in their genomes. biorxiv.org Many of these strains could utilize IAA as their sole carbon and energy source for growth. biorxiv.org In a plant context, these IAA-degrading strains can alleviate the root growth inhibition caused by excessive levels of exogenous IAA. biorxiv.org The process of auxin metabolism also includes the irreversible conjugation to aspartic acid to form indole-3-acetyl aspartic acid (IAAsp), which constitutes another catabolic route. frontiersin.org

Biological Activity Profiles and Mechanistic Investigations

Antimicrobial Potential of Indole (B1671886) Derivatives and Analogs

The indole scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds that exhibit a wide range of biological activities. nih.gov Its derivatives have been extensively explored for their therapeutic potential, including their effectiveness against various microbial pathogens. nih.govfrontiersin.org The antimicrobial properties of indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring.

Halogenation, particularly chlorination, of the indole ring has been a common strategy to enhance antimicrobial activity. Studies have shown that chloroindoles can exhibit significant antibacterial and antibiofilm properties. For instance, research on the antimicrobial and antivirulence properties of various halogenated indoles against Vibrio parahaemolyticus revealed that 7-chloroindole (B1661978) effectively inhibits biofilm formation. frontiersin.orgnih.gov In this study, 7-chloroindole demonstrated a Minimum Inhibitory Concentration (MIC) of 200 μg/mL and was noted for its ability to inhibit biofilm formation without significantly affecting planktonic cell growth. frontiersin.orgnih.gov This suggests a potential role as an antivirulence agent. frontiersin.org

Further investigations into chloroindoles against uropathogenic Escherichia coli (UPEC) indicated that the position of the chlorine atom is crucial for activity. A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis revealed that substitutions at the fourth and fifth positions of the indole moiety were favorable for antimicrobial activity, whereas substitution at the seventh position was found to be unfavorable. frontiersin.orgnih.gov This highlights the nuanced structure-activity relationships governing the antimicrobial effects of substituted indoles.

The following table summarizes the minimum inhibitory concentration (MIC) of 7-chloroindole against Vibrio parahaemolyticus.

CompoundMicroorganismMIC (μg/mL)
7-ChloroindoleVibrio parahaemolyticus200
7-ChloroindoleVibrio harveyi>200

Data sourced from studies on halogenated indoles. frontiersin.orgnih.gov

The indole-3-acetate (B1200044) moiety is another key structure in the study of antimicrobial compounds. Indole-3-acetic acid (IAA) itself has been shown to impact bacterial pathogenesis. For example, studies have demonstrated that IAA can inhibit biofilm formation and the production of virulence factors in Pseudomonas aeruginosa. nih.gov This suggests that the acetate (B1210297) side chain at the C3 position of the indole ring can play a role in modulating bacterial behavior.

Derivatives of indole-3-acetic acid have also been synthesized and evaluated for their antimicrobial potential. A study focusing on Schiff base triazoles derived from indole-3-acetic acid reported significant antibacterial activity against various strains. nih.gov For example, some derivatives showed MIC values as low as 3.12 μg/mL against P. aeruginosa and K. pneumoniae. nih.gov While these are more complex derivatives, they underscore the potential of the indole-3-acetic acid scaffold as a starting point for developing potent antimicrobial agents.

The table below presents the antibacterial activity of selected Schiff base derivatives of Indole-3-acetic acid.

Compound IDTest StrainMIC (μg/mL)
5eP. aeruginosa3.12
5fK. pneumoniae3.12
5cB. subtilis6.25
5dS. aureus6.25

Data from a study on indole acetic acid-based tri-azo moieties. nih.gov

Specific antimicrobial testing data for Ethyl 7-Chloroindole-3-acetate is not extensively available in the reviewed literature. However, based on the findings for its structural components—7-chloroindole and indole-3-acetate derivatives—a potential antimicrobial profile can be inferred.

The presence of the 7-chloro substitution, while shown to be less favorable than 4- or 5-chloro substitutions in some cases, does confer antibacterial and particularly antibiofilm activity. nih.govfrontiersin.org The ethyl acetate group at the C3 position introduces an ester functionality, which can influence the compound's polarity, solubility, and interaction with microbial targets. While direct evidence is lacking, the combination of these two moieties suggests that this compound could possess antimicrobial properties, potentially acting on bacterial biofilm formation or other virulence mechanisms. Further empirical studies are necessary to fully elucidate the specific antimicrobial spectrum and potency of this particular compound.

Structure Activity Relationship Sar Studies

Influence of Chlorine Substituent Position on Biological Activity

The position of the chlorine atom on the indole (B1671886) ring is a critical determinant of the biological activity of chloroindole acetates. Empirical evidence has consistently shown that the introduction of a chlorine atom into a specific position of a biologically active molecule can substantially enhance its intrinsic activity. researchgate.neteurochlor.org In some instances, the presence of chlorine is even essential for significant biological function. researchgate.neteurochlor.org

For auxin analogs, the fourth position on the indole ring is often considered optimal for stimulating growth in certain plant tissues, such as pea pericarp. nih.gov The size and lipophilicity of the substituent are also key factors, with the size of a chlorine atom being particularly effective. nih.gov The presence of a chlorine atom on an aromatic ring generally leads to an increase in lipophilicity, which can enhance the molecule's uptake and interaction with cellular membranes and proteins. researchgate.net This increased lipophilicity, along with altered electronic properties, can lead to stronger non-bonding interactions with the target receptor. researchgate.netresearchgate.net

Conversely, chlorination can also diminish or completely abolish biological activity, highlighting that the chlorine atom acts as a modulator of activity. researchgate.neteurochlor.org For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitution at the 4-position of the indole ring was found to be the least favorable for antagonist activity at the CysLT1 receptor. researchgate.net In contrast, substitution at the 7-position, as seen in Ethyl 7-Chloroindole-3-acetate, was found to be the most favorable for certain methoxy-substituted derivatives in the same study. researchgate.net

Studies on factor Xa inhibitors have also demonstrated the profound impact of the chlorine position. In one study, 3-chloroindole compounds were consistently more potent than their 3-methylindole (B30407) counterparts. acs.org This increased potency was attributed to the more hydrophobic nature of the chloro-substituted compounds and an enhanced interaction with specific amino acid residues in the enzyme's active site. acs.org

The following table summarizes the influence of substituent position on the activity of various indole derivatives:

Compound Series Favorable Position(s) Unfavorable Position(s) Observed Effect Reference
Chloroindole acetates (auxin activity)4-Optimal for pea pericarp growth stimulation. nih.gov
3-Substituted 1H-indole-2-carboxylic acids7 (for methoxy (B1213986) derivatives)4Modulation of CysLT1 antagonist activity. researchgate.net
Factor Xa inhibitors3-Increased potency compared to methyl-substituted analogs. acs.org

Role of the Ethyl Ester Moiety in Modulating Activity and Biological Disposition

The ethyl ester moiety in this compound plays a crucial role in modulating its biological activity and disposition, effectively acting as a "pro-hormone" or "prodrug." The natural auxin, Indole-3-acetic acid (IAA), contains a carboxylic acid group. wikipedia.org While essential for its biological function, this polar group can limit its diffusion across plant tissues. pnas.org

Esterification of the carboxylic acid, for instance to an ethyl ester, can increase the lipophilicity of the molecule. researchgate.net This enhanced lipophilicity facilitates its uptake and transport within the plant. pnas.org Once inside the plant cells, the ethyl ester can be hydrolyzed by esterases, releasing the active auxin analog. pnas.orgnih.gov This controlled release mechanism can lead to a more sustained and potent biological response compared to the direct application of the free acid. pnas.org

Studies on methyl indole-3-acetate (B1200044) (MeIAA) have shown that it can be hydrolyzed by several esterases in Arabidopsis, activating its auxin properties. nih.gov Plants with mutations in specific esterase genes show a decreased sensitivity to MeIAA, while still responding normally to free IAA, confirming the necessity of this hydrolytic activation. nih.gov This concept of "proauxins" has been explored as a chemical strategy to improve hormone delivery to specific tissues that are otherwise inaccessible to exogenous auxin application. pnas.org

Impact of Side-Chain Length and Branching on Biological Profiles

The acetic acid side chain at the 3-position of the indole ring is a hallmark of many auxins. Modifications to the length and branching of this side chain can have a significant impact on the biological profile of the molecule.

For instance, Indole-3-butyric acid (IBA), which has a longer side chain than IAA, is a naturally occurring auxin that can be converted to IAA in plants. nih.gov The response to IBA is concentration-dependent; for example, high concentrations can inhibit root elongation while lower concentrations can stimulate it. nih.gov This suggests that the biological machinery can accommodate some variation in side-chain length, but that optimal activity is confined to a specific range.

In a study on substituted azaindoles as inhibitors of Trypanosoma brucei, extending the R¹ substituent from a methyl to an ethyl group resulted in similar activity, while a propyl group led to an improvement. acs.org However, introducing a bulky tert-butyl group at the same position was not well-tolerated, indicating that steric hindrance can negatively affect binding to the target. acs.org Similarly, the insertion of a methylene (B1212753) group between a cyclopropyl (B3062369) and the main scaffold restored potency that was lost with direct attachment. acs.org

These findings underscore the importance of the spatial arrangement and size of the side chain for effective interaction with the biological target.

Effects of Other Substituents on the Indole Ring System

For example, in a study of CysLT1 selective antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net This highlights that even subtle changes in the halogen substituent can have a significant effect on activity. Furthermore, methoxy-substituted derivatives in the same study showed that a substitution at the 7-position of the indole ring was the most favorable, demonstrating a positional preference for this particular functional group. researchgate.net

The introduction of a chlorine atom is known to increase the lipophilicity of a molecule, which can lead to a greater partitioning into cell membranes and the lipophilic domains of proteins. researchgate.net This can be a crucial factor in enhancing biological activity. However, the effects are not always predictable and must be determined empirically. researchgate.neteurochlor.org

The following table provides examples of how different substituents on the indole ring can affect biological activity:

Substituent Position Compound Series Observed Effect Reference
FluorineVarious3-Substituted 1H-indole-2-carboxylic acidsMore potent than chlorine-substituted derivatives. researchgate.net
Methoxy73-Substituted 1H-indole-2-carboxylic acidsMost favorable position for activity in this series. researchgate.net
ChlorineVariousGeneral observationIncreases lipophilicity, can enhance or diminish activity. researchgate.net

Comparative SAR Analysis with Indole-3-acetic Acid (IAA) and Other Auxin Analogs

A comparative analysis of the structure-activity relationships of this compound with the natural auxin Indole-3-acetic acid (IAA) and other synthetic auxin analogs reveals several key principles governing auxin activity.

Indole-3-acetic Acid (IAA): The Natural Benchmark IAA is the most common naturally occurring auxin and serves as the primary reference for auxin activity. wikipedia.org It features an indole ring and a carboxymethyl substituent at the 3-position. wikipedia.org Its biological effects, which include inducing cell elongation and division, are mediated through a complex signaling pathway involving the TIR1/AFB family of receptors. nih.govwikipedia.org

Synthetic Auxins: Structural Mimics with Enhanced Properties Synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 1-naphthaleneacetic acid (NAA), are structurally similar to IAA and can induce similar physiological responses. nih.gov However, they are often more stable and less susceptible to the plant's homeostatic control mechanisms, which makes them effective as herbicides at high concentrations. nih.gov

This compound: A Case Study in SAR this compound combines several structural features that contribute to its unique biological profile:

The Indole Scaffold: Provides the fundamental structure for recognition by auxin receptors.

The 7-Chloro Substituent: As discussed, the chlorine atom at this position can modulate lipophilicity and electronic properties, potentially enhancing receptor binding and stability compared to the unsubstituted IAA. researchgate.netresearchgate.net The position of the halogen is critical, with the 4-position being optimal for certain activities. nih.gov

The Ethyl Ester Moiety: This group acts as a pro-hormone feature, improving the delivery and uptake of the molecule into plant tissues. pnas.org The subsequent hydrolysis to the active carboxylic acid form allows for a controlled release and potentially a more potent or sustained effect than IAA itself. pnas.orgnih.gov

The following table provides a comparative overview of the key structural features and their implications for activity:

Compound Key Structural Features Implications for Activity Reference
Indole-3-acetic Acid (IAA) Indole ring, carboxymethyl at C3Natural auxin, subject to endogenous regulation. wikipedia.org
2,4-Dichlorophenoxyacetic Acid (2,4-D) Phenoxyacetic acid with two chlorine atomsSynthetic auxin, more stable than IAA. nih.gov
1-Naphthaleneacetic Acid (NAA) Naphthalene ring, acetic acid side chainSynthetic auxin, used in horticulture. researchgate.net
This compound Indole ring, 7-chloro substituent, ethyl esterPro-hormone with potentially enhanced stability, uptake, and controlled release. researchgate.netpnas.org

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is instrumental in understanding the binding mode and affinity of potential drug candidates. For derivatives of indole (B1671886), such as Ethyl 7-Chloroindole-3-acetate, molecular docking simulations can elucidate how the chloro- and ethyl acetate (B1210297) substituents on the indole scaffold influence interactions with biological targets.

While specific docking studies on this compound are not widely published, research on structurally related compounds provides valuable insights. For instance, docking studies on 7-substituted-4-aminoquinoline derivatives have been used to understand their antimalarial properties by identifying key interactions within the binding site of the target protein. nih.gov Similarly, molecular docking has been employed to investigate the binding of rhodanine-3-acetic acid derivatives to aldose reductase, an enzyme implicated in diabetic complications. researchgate.net These studies highlight the unique binding signatures that drive the biological activity of the ligands. nih.govresearchgate.net For this compound, docking simulations would likely explore its interactions with targets where the indole-3-acetic acid moiety is known to be active, such as auxin-binding proteins or other relevant enzymes. The chlorine atom at the 7-position would be of particular interest, as it can form halogen bonds or engage in other specific interactions that enhance binding affinity and selectivity.

A hypothetical molecular docking study of this compound against a target protein might reveal the following types of interactions:

Interaction TypePotential Interacting Residues
Hydrogen BondingAsp, Glu, Ser, Thr
Pi-Pi StackingPhe, Tyr, Trp, His
Halogen BondingBackbone carbonyls, Ser, Thr
Hydrophobic InteractionsAla, Val, Leu, Ile

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide a detailed understanding of the conformational preferences and electronic properties of this compound.

Studies on similar molecules, such as ethyl acetate, have utilized DFT to analyze reaction mechanisms and energy profiles. nih.gov For instance, DFT calculations at the B3LYP/6–31G(d,p) level of theory have been used to optimize the geometries of reactants, transition states, and products. nih.gov Similar calculations for this compound would help in determining its most stable conformation, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

DFT calculations can also be used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to validate the computed structure. nanobioletters.comresearchgate.net The calculated bond lengths, bond angles, and dihedral angles provide a precise three-dimensional picture of the molecule. nanobioletters.com

A summary of typical parameters obtained from DFT calculations for a molecule like this compound is presented below:

Calculated PropertySignificance
Optimized GeometryProvides the most stable 3D structure.
HOMO-LUMO EnergiesIndicates electronic excitability and reactivity.
Molecular Electrostatic Potential (MEP)Maps charge distribution, identifying sites for electrophilic and nucleophilic attack.
Mulliken Atomic ChargesQuantifies the charge on each atom.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While a specific QSAR model for this compound is not available, the principles of QSAR can be applied to understand how its structural features contribute to its activity.

QSAR studies on related heterocyclic compounds, such as 7-substituted-4-aminoquinoline and 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives, have successfully developed predictive models for their biological activities. nih.govnih.gov These models often use descriptors related to steric, electronic, and hydrophobic properties. For example, a 2D-QSAR model for antimalarial quinoline (B57606) derivatives showed good statistical results, indicating its predictive power. nih.gov Another QSAR study on COX-2 inhibitors revealed that steric and electrostatic interactions are key determinants of activity. nih.gov

For a series of indole-3-acetate (B1200044) derivatives including this compound, a QSAR model could be developed to predict their activity based on descriptors such as:

Topological descriptors: Molecular connectivity indices, shape indices.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and the stability of ligand-protein complexes over time. An MD simulation of this compound, either in solution or bound to a target, would reveal its conformational landscape and the flexibility of the ethyl acetate side chain.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. researchgate.net Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to monitor structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds to track key interactions over the simulation time. researchgate.net Such simulations have been used to confirm the stability of complexes between aldose reductase and rhodanine-3-acetic acid derivatives. researchgate.net

For a complex of this compound with a target protein, MD simulations could provide insights into the dynamic behavior of the ligand in the binding pocket and help to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone.

In Silico Prediction of Pharmacological Properties and Target Characterization

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in the early-stage assessment of the developability of a compound. For this compound, various computational tools can be used to predict its pharmacological profile.

Computational predictions for related compounds have indicated good drug-like properties and favorable pharmacokinetics, suggesting their potential as drug candidates. researchgate.net For this compound, properties such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes can be estimated.

Furthermore, computational target prediction tools can be employed to identify potential biological targets of this compound. These methods often rely on ligand similarity, comparing the structure of the query molecule to databases of compounds with known biological activities. This can help in hypothesis generation for its mechanism of action and potential therapeutic applications.

A summary of predictable pharmacological properties is shown below:

PropertyPredicted Value (Hypothetical)Implication
Lipinski's Rule of FiveCompliantGood oral bioavailability potential.
LogP2.5 - 3.5Moderate lipophilicity.
Aqueous SolubilityLow to moderateMay affect formulation.
Blood-Brain Barrier PermeationPossiblePotential for CNS activity.

Analytical Methodologies for Detection, Quantification, and Structural Elucidation

Chromatographic Techniques

Chromatography is a fundamental tool for separating the components of a mixture. For ethyl 7-chloroindole-3-acetate, various chromatographic methods are employed, each offering distinct advantages in terms of resolution, sensitivity, and application.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole (B1671886) derivatives due to its versatility and precision. oup.commdpi.com HPLC methods are widely used for the simultaneous measurement of multiple bioactive indole alkaloids. oup.com The detection of these compounds is often carried out using a UV detector, with common wavelengths set at 254 nm and 269 nm for optimal absorbance. mdpi.com For instance, a study on the determination of five major active indole ingredients utilized a detection wavelength of 280 nm. oup.com

The mobile phase composition is critical for achieving good separation. A common approach involves a gradient elution using a mixture of methanol (B129727), water, and an acid like acetic acid or formic acid. mdpi.comepa.gov For example, a method for determining nine cytokinins, indole-3-acetic acid, and abscisic acid employed a multistep linear gradient with methanol, double-distilled H₂O, and a 4.5% acetic acid solution. mdpi.com The choice of the stationary phase is also crucial, with C18 reversed-phase columns being a popular choice for separating indole compounds. mdpi.comcsic.es

The following table summarizes typical HPLC conditions used for the analysis of related indole compounds:

ParameterConditionReference
Column WondaCract ODS-2 C18 (4.6 mm × 250 mm, 5 µm) mdpi.com
Mobile Phase Methanol, double-distilled H₂O, 4.5% acetic acid solution mdpi.com
Flow Rate 1.6 mL min⁻¹ mdpi.com
Column Temperature 45 °C mdpi.com
Detection Wavelength 269 nm mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, making it suitable for the analysis of derivatized indole compounds and their metabolites. nih.govnih.gov In many cases, derivatization is necessary to increase the volatility and thermal stability of the analytes. nih.gov Common derivatization methods include methylation with diazomethane (B1218177) or silylation. nih.gov

GC-MS analysis provides detailed structural information through the fragmentation patterns of molecules upon electron ionization. researchgate.net For instance, the mass spectrum of methylated indole-3-acetic acid shows characteristic fragments that can be used for its identification. researchgate.net The technique has been successfully applied to identify metabolites of indole-3-acetic acid in various biological matrices. researchgate.net The search for typical fragments from indolic compounds is performed on the obtained data using specialized software and custom spectral libraries. nih.gov

Key parameters for GC-MS analysis include the type of column, temperature programming, and the ionization mode of the mass spectrometer. jppres.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significantly higher sensitivity and throughput compared to conventional HPLC-MS. waters.com This makes it an ideal method for detecting and quantifying trace amounts of compounds like this compound and its metabolites in complex matrices. nih.govnih.gov The increased chromatographic performance is achieved by using columns with sub-2 µm particles, which allows for higher resolution and peak capacity. waters.com

UPLC-MS/MS methods are particularly valuable for bioanalytical assays where sample volumes are limited and high sensitivity is required. waters.comnih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net For indole compounds, atmospheric pressure chemical ionization (APCI) in positive mode is often used. nih.gov

A typical UPLC-MS/MS method for indole analysis would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Thin-Layer Chromatography (TLC) in Purification and Screening Methodologies

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the separation and qualitative analysis of compounds. wvu.edu It is often employed for monitoring reaction progress, checking the purity of a substance, and for preliminary screening of extracts. oup.comnih.gov In the context of indole derivatives, TLC can be used to separate different compounds based on their polarity. akjournals.com

The choice of the mobile phase is critical for achieving good separation in TLC. libretexts.org A common solvent system for separating indole compounds is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or toluene. libretexts.orgresearchgate.net For example, a mobile phase of toluene:ethyl acetate (7:3) has been used for the TLC profiling of certain plant extracts. researchgate.net Another system for indole compounds involves a mixture of formic acid, ethyl acetate, and chloroform. researchgate.net

Visualization of the separated spots on the TLC plate is typically done under UV light (at 254 nm or 365 nm) or by using staining reagents like iodine vapor. wvu.edumdpi.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify compounds by comparing them to standards.

The following table outlines common TLC systems for indole-related compounds:

Spectroscopic Characterization for Detailed Structural Insights

Spectroscopic techniques provide invaluable information about the molecular structure of compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules, including complex indole derivatives. youtube.comnih.govresearchgate.net Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular structure. magritek.com

In the ¹H NMR spectrum of an indole derivative, the chemical shifts and coupling constants of the protons on the indole ring and the side chain provide key structural information. youtube.comnih.gov For instance, the presence and position of substituents on the indole ring can be determined by analyzing the splitting patterns and chemical shifts of the aromatic protons. youtube.com

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. magritek.compressbooks.pub The chemical shifts of the carbon atoms in the indole ring and the ethyl acetate group are characteristic and can be used to confirm the structure. pressbooks.pubwisc.edu For example, the carbonyl carbon of the ester group typically appears far downfield (around 170-180 ppm). pressbooks.pub

The following tables present typical chemical shift ranges for protons and carbons in related indole and ethyl acetate structures, which can be used as a reference for interpreting the NMR spectra of this compound.

Table of ¹H NMR Chemical Shifts for Related Structures:

ProtonTypical Chemical Shift (ppm)MultiplicityReference
Indole N-H7.85-12.30br s youtube.comorgsyn.org
Indole aromatic H6.98-7.66m orgsyn.org
-CH₂- (acetate)3.7-4.1s chemicalbook.com
-O-CH₂- (ethyl)4.1-4.3q chemicalbook.com
-CH₃ (ethyl)1.2-1.4t chemicalbook.com

Table of ¹³C NMR Chemical Shifts for Related Structures:

CarbonTypical Chemical Shift (ppm)Reference
Indole C2~122.4 orgsyn.org
Indole C3~119.3 orgsyn.org
Indole Aromatic C111.6-136.9 orgsyn.org
Carbonyl C=O~171 pressbooks.pubcolby.edu
-O-CH₂- (ethyl)~60 pressbooks.pubcolby.edu
-CH₂- (acetate)~41 chemicalbook.com
-CH₃ (ethyl)~14 pressbooks.pubcolby.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the characteristic functional groups present within a molecule. An organic molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its bonds. For this compound, the FT-IR spectrum is predicted to exhibit several key absorption bands that confirm the presence of its indole ring, ethyl ester group, and chloro-substituent.

Esters like this compound are known to display a characteristic pattern of three strong absorption peaks. nist.gov The most prominent of these is the carbonyl (C=O) stretch of the ester, which is typically strong and found in the region of 1750-1735 cm⁻¹. bldpharm.comresearchgate.net This is complemented by two distinct C-O stretching vibrations, often referred to as the "Rule of Three," which further confirm the ester functionality. nist.gov One is an asymmetric C-C-O stretch, and the other is an asymmetric O-C-C stretch. nist.gov

The indole moiety presents its own set of characteristic peaks. A notable band is the N-H stretch, which typically appears as a moderate to sharp peak in the region of 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations from the benzene (B151609) portion of the indole ring are expected above 3000 cm⁻¹. The carbon-carbon double bond stretches (C=C) within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. bldpharm.com The presence of the chlorine atom attached to the aromatic ring would result in a C-Cl stretching vibration, typically observed in the 850-550 cm⁻¹ range, though it can sometimes be weak.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Indole N-HStretch3400 - 3300Medium-Sharp
Aromatic C-HStretch> 3000Medium
Aliphatic C-HStretch2980 - 2850Medium
Ester C=OStretch1750 - 1735Strong
Aromatic C=CStretch1600 - 1450Medium-Variable
Ester C-OAsymmetric Stretch1300 - 1000Strong (Two Bands)
Aromatic C-ClStretch850 - 550Medium-Weak

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass and elemental composition of a compound. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₂H₁₂ClNO₂), the calculated monoisotopic mass is 237.05565. molcore.com

In a mass spectrum, this compound would exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: [M]⁺ at m/z 237 and [M+2]⁺ at m/z 239, with the latter having roughly one-third the intensity of the former. This isotopic pattern is a clear indicator of a monochlorinated compound.

The fragmentation pattern observed in the mass spectrum provides further structural information. Analysis of related compounds, such as 4-chloroindole-3-acetic acid methyl ester, shows characteristic fragmentation including the loss of the ester group. researchgate.net For this compound, predictable fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to yield a fragment at m/z 192, or the loss of the entire ethyl acetate side chain. A significant fragment would correspond to the chloroindole moiety itself, resulting from the cleavage of the bond between the indole ring and the acetate side chain.

Table 2: Predicted HRMS Data for this compound

IonDescriptionPredicted m/z (for ³⁵Cl)
[C₁₂H₁₂³⁵ClNO₂]⁺Molecular Ion [M]⁺237.0557
[C₁₂H₁₂³⁷ClNO₂]⁺Molecular Ion [M+2]⁺239.0527
[C₁₀H₇³⁵ClNO]⁺Loss of ethoxy radical (•OCH₂CH₃)192.0216
[C₈H₅³⁵ClN]⁺Loss of ethyl acetate group150.0110
[C₈H₆³⁵ClN]⁺Indole moiety fragment151.0189

UV-Visible Spectroscopy for Electronic Transitions and Auxochromic Effects

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The indole ring system in this compound is the primary chromophore, the part of the molecule that absorbs light. Indole itself typically shows strong absorption bands around 220 nm and a broader band with fine structure between 260 and 290 nm, arising from π→π* electronic transitions within the conjugated aromatic system.

The substituents on the indole ring—the chlorine atom at position 7 and the ethyl acetate group at position 3—act as auxochromes. An auxochrome is a group that, when attached to a chromophore, alters the wavelength (λ_max) and intensity of the absorption maximum. The chlorine atom, with its lone pairs of electrons, can participate in resonance with the benzene ring, which typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The ethyl acetate group can also influence the electronic transitions. Solvents also play a key role, as the polarity of the solvent can affect the energy levels of the molecular orbitals and thus shift the absorption maxima. For example, UV-Vis spectra measured in ethyl acetate can show characteristic absorption bands for various compounds. researchgate.netresearchgate.net

Table 3: Predicted UV-Visible Absorption Data for this compound

Chromophore/SystemElectronic TransitionPredicted λ_max Range (nm)
Indole Ringπ → π220 - 230
Substituted Indole Ringπ → π270 - 300

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification of this compound from complex matrices, such as plant tissues, soil, or water, is critically dependent on the efficiency of the sample preparation and extraction protocol. nih.gov The goal is to isolate the target analyte from interfering substances like pigments, lipids, and other metabolites that could compromise the analytical measurement. nih.govenv.go.jp The most common methods for extracting auxin-like compounds are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govmdpi.com

Liquid-Liquid Extraction (LLE) is a classic method based on the differential solubility of the analyte in two immiscible liquid phases. mdpi.com For indole derivatives, a common procedure involves:

Homogenization of the sample (e.g., plant tissue) in a cold, aqueous buffer, often containing an antioxidant to prevent degradation.

Extraction with a water-immiscible organic solvent. env.go.jp Ethyl acetate is a frequently used solvent due to its polarity, which is suitable for extracting moderately polar compounds like indole acetic acid esters. mdpi.comwegofa.com

The mixture is shaken vigorously in a separatory funnel and then allowed to separate into aqueous and organic layers. triacetin.ltd

The organic layer, containing the this compound, is collected. The process is often repeated multiple times to ensure complete extraction.

The combined organic extracts are then dried (e.g., with anhydrous sodium sulfate) and concentrated under reduced pressure before analysis. mdpi.com

Solid-Phase Extraction (SPE) offers a more modern and often more efficient alternative to LLE, providing cleaner extracts with higher recovery rates. nih.govnih.gov A typical SPE protocol for an indole derivative from a plant extract would involve:

Initial extraction of the sample with a solvent like methanol/water. nih.gov

Passing the crude extract through a conditioned SPE cartridge. Reversed-phase cartridges, such as those packed with C18 silica, are commonly used. nih.gov

Under acidic conditions (achieved by adding an acid like formic acid), the protonated, neutral form of the indole derivative is retained on the nonpolar C18 sorbent while more polar impurities are washed away. nih.gov

The cartridge is then washed with a weak solvent (e.g., water or a low-percentage organic solvent mix) to remove any remaining polar interferences.

Finally, the purified this compound is eluted from the cartridge with a stronger organic solvent, such as methanol or acetonitrile. This eluate can then be concentrated and analyzed. nih.gov

Both LLE and SPE methods can be optimized by adjusting pH, solvent choice, and washing steps to maximize the recovery and purity of this compound for subsequent instrumental analysis.

Advanced Research Applications

Development and Utilization as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with biological targets, such as proteins or nucleic acids, to elucidate their function in a cellular context. The indole (B1671886) scaffold is a common feature in such probes due to its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking. While specific studies detailing the use of ethyl 7-chloroindole-3-acetate as a chemical probe are not extensively documented, the structural features of the molecule suggest its potential in this arena.

The 7-chloro substituent on the indole ring is a key modification. Halogen atoms can significantly alter the electronic properties of the aromatic system, influencing its reactivity and potential for halogen bonding—a non-covalent interaction with electron-rich atoms that can enhance binding affinity and selectivity for a target protein. pitt.edu Furthermore, the ethyl acetate (B1210297) group at the 3-position provides a handle for further chemical modification. For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to reporter molecules such as fluorophores or biotin (B1667282) for visualization or affinity purification of the target, respectively. nih.govresearchgate.netamanote.com This "clickable" functionality is a cornerstone of modern chemical probe design. nih.govresearchgate.netamanote.comscilit.com

The development of probes based on the 7-chloroindole (B1661978) scaffold could allow for the investigation of biological systems where this specific substitution pattern confers a unique binding profile. For example, in the study of enzymes or receptors where a chlorinated aromatic ring is a preferred ligand, a probe based on this compound could be invaluable for target identification and validation. nih.gov

Investigation as Prodrug Candidates in Targeted Research Therapies

Prodrugs are inactive or less active precursors of a pharmacologically active agent that are converted to the active form in the body through enzymatic or chemical transformation. The ethyl ester functionality of this compound makes it a prime candidate for investigation as a prodrug. Ester groups are readily hydrolyzed by esterases, which are abundant in the plasma and various tissues, to release the parent carboxylic acid, 7-chloroindole-3-acetic acid.

The parent compound, indole-3-acetic acid (IAA), and its halogenated derivatives have been explored as potential anticancer agents in combination with horseradish peroxidase (HRP) in a strategy known as enzyme-prodrug therapy. nih.gov In this approach, HRP is targeted to tumor cells, where it locally activates the IAA-based prodrug. The oxidation of IAA by HRP generates reactive radical species that are cytotoxic to the surrounding cancer cells. nih.gov

Halogen-substituted derivatives of IAA have shown potent cytotoxicity in the presence of HRP. nih.gov The 7-chloro substitution in this compound could modulate the electronic properties of the indole ring, potentially influencing its oxidation potential and the reactivity of the resulting radical species. The ethyl ester would serve to mask the active carboxylic acid, improving its membrane permeability and cellular uptake before being hydrolyzed to the active form within the target tissue.

Biotechnological Production and Strain Optimization

The chemical synthesis of complex molecules like this compound can be a multi-step process with potential environmental drawbacks. Consequently, there is growing interest in developing biotechnological routes for the production of functionalized indoles. While the direct microbial synthesis of this compound has not been reported, advancements in synthetic biology and enzyme engineering offer promising avenues for its future production.

The biosynthesis of halogenated natural products is a known phenomenon, with a variety of halogenase enzymes identified in microorganisms. mdpi.comresearchgate.net These enzymes can regioselectively install halogen atoms onto aromatic scaffolds. researchgate.net Specifically, flavin-dependent halogenases are capable of halogenating the indole ring of tryptophan at various positions. mdpi.com In theory, a microbial strain could be engineered to express a tryptophan 7-halogenase to produce 7-chlorotryptophan. This intermediate could then be converted to 7-chloroindole-3-acetic acid through pathways analogous to those for IAA biosynthesis. wikipedia.org

Further engineering would be required to introduce an esterification step to produce the final ethyl ester. While challenging, the development of such a "designer bug" could provide a more sustainable and potentially cost-effective method for producing this and other functionalized indole derivatives. wur.nl The field of chemoenzymatic synthesis, which combines chemical and biological transformations, also presents a viable strategy, where an enzymatically produced intermediate is converted to the final product through a chemical step. pitt.edunih.gov

Contribution to the Development of Novel Research Tools based on Indole Scaffolds

The indole scaffold is a versatile building block in the design of novel research tools for chemical biology and drug discovery. The ability to functionalize the indole ring at various positions allows for the fine-tuning of a molecule's properties to suit a specific research purpose. nih.govbeilstein-journals.orgnih.govacs.org this compound represents a highly functionalized indole derivative that can serve as a starting point for the synthesis of a wide array of more complex molecules.

For example, the 7-azaindole (B17877) scaffold, an isostere of the indole ring where the C7-H group is replaced by a nitrogen atom, has been extensively used in the development of kinase inhibitors. nih.govnih.govresearchgate.net The 7-azaindole moiety can form key hydrogen bonding interactions with the hinge region of kinases. nih.govresearchgate.net While distinct from 7-chloroindole, the exploration of 7-substituted indoles in general has been a fruitful area of research. rsc.org The 7-chloro substituent of this compound can act as a synthetic handle for cross-coupling reactions, allowing for the introduction of other functional groups at this position to generate libraries of compounds for screening against various biological targets.

Future Research Directions

Elucidation of Undiscovered Biological Mechanisms and Pathways

The biological activities of indole-3-acetate (B1200044) derivatives are diverse, ranging from plant growth regulation to potential anticancer properties. However, the precise mechanisms of action, especially for halogenated variants like Ethyl 7-Chloroindole-3-acetate, remain largely uncharted territory.

Future research should prioritize the identification of novel molecular targets and signaling pathways modulated by this compound. While the auxinic activity of related compounds like 4-chloroindole-3-acetic acid (4-Cl-IAA) is well-documented, involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) pathway, the impact of a chlorine atom at the 7-position of the indole (B1671886) ring, combined with an ethyl ester group, is not fully understood. It is plausible that this specific substitution pattern could alter binding affinities for auxin co-receptors or even engage entirely different cellular machinery.

Studies have shown that halogenated IAAs can act as oxidatively activated prodrugs, exhibiting cytotoxicity in the presence of horseradish peroxidase (HRP), suggesting a potential for targeted cancer therapy. nih.gov The 7-chloro substitution could influence the redox properties of the molecule, potentially enhancing its susceptibility to activation by specific peroxidases found in target tissues. Investigating the interaction of this compound with various peroxidases and characterizing the resulting reactive species would be a critical step in uncovering its potential as a targeted therapeutic.

Furthermore, research into the catabolism of chloroindole acetic acids by microorganisms has revealed that the position of the chlorine atom significantly affects the metabolic pathway. For instance, Bradyrhizobium japonicum can metabolize 5-chloroindole-3-acetic acid to 5-chloroanthranilic acid, while the degradation of 4-chloroindole-3-acetic acid appears to halt at the 4-chloro-dioxindole step. nih.gov The metabolic fate of 7-chloroindole-3-acetic acid and its ethyl ester is unknown and warrants investigation to understand its persistence, bioavailability, and potential formation of bioactive metabolites in different biological systems.

Rational Design and Synthesis of Next-Generation Indole-3-acetate Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, and its modification offers vast possibilities for creating novel therapeutic agents. Rational design and synthesis of next-generation indole-3-acetate derivatives, using this compound as a lead compound, could yield molecules with enhanced potency, selectivity, and novel functionalities.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its effects. For example, the introduction of different halogens (e.g., fluorine, bromine) at the 7-position, or the variation of the ester group, could significantly impact activity. nih.gov

The synthesis of novel indole-3-acetic acid analogues has been explored to generate compounds with antioxidant and antimicrobial properties. nih.govnih.gov For instance, coupling aniline (B41778) and substituted anilines to the indole-3-acetic acid backbone has yielded compounds with significant antioxidant activity. nih.govnih.gov Similar strategies could be applied to the this compound framework to explore new therapeutic applications.

Furthermore, the design of indole-3-acetate derivatives for targeted drug delivery represents a promising frontier. researchgate.net This could involve conjugating the indole moiety to targeting ligands that recognize specific cell surface receptors, thereby concentrating the therapeutic effect at the desired site and minimizing off-target effects. The development of prodrugs that are activated by specific enzymes present in the target tissue is another viable strategy. researchgate.net

Derivative Type Potential Modification Anticipated Outcome Relevant Findings
Halogen SubstitutionReplacement of chlorine at C7 with other halogens (F, Br, I)Altered binding affinity and electronic propertiesHalogenation at the 4-position is important for auxinic activity. nih.gov
Ester Group VariationModification of the ethyl ester to other alkyl or aryl estersChanges in solubility, bioavailability, and hydrolysis ratesThe type of ester can influence biological activity in plant systems.
Side Chain ModificationAltering the length or branching of the acetic acid side chainImpact on interaction with target proteinsSmall substitutions on the carboxylate chain are tolerated in some auxin analogs. nih.gov
Hybrid MoleculesConjugation with other bioactive scaffolds (e.g., antioxidants, kinase inhibitors)Creation of multi-target agents with synergistic effectsIndole-based hybrids have been designed for various therapeutic targets. nih.gov

Integration of Multi-Omics Data in Indole-3-acetate Research

To gain a comprehensive understanding of the biological impact of this compound and its derivatives, the integration of multi-omics data is indispensable. Transcriptomics, proteomics, and metabolomics approaches can provide a systems-level view of the cellular response to these compounds, revealing intricate networks of interacting genes, proteins, and metabolites.

Transcriptomic studies, for example, can identify genes that are differentially expressed upon treatment with a specific indole-3-acetate derivative. nih.gov This can provide insights into the signaling pathways that are activated or repressed by the compound. For instance, transcriptomic analysis of plant responses to auxin herbicides has revealed rapid downregulation of photosynthetic genes and upregulation of hormone response genes. nih.gov Similar studies with this compound in various cell types could uncover its primary molecular effects.

Proteomics can complement transcriptomics by identifying changes in protein abundance and post-translational modifications. nih.gov This can help to elucidate the downstream effects of the compound on cellular function. A label-free quantitative proteomic analysis of a Pseudomonas strain's response to IAA revealed multiple degradation pathways and a complex cellular response network. nih.gov

Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic state of a cell or organism in response to a stimulus. mdpi.com By analyzing the changes in the metabolome following treatment with this compound, researchers can identify metabolic pathways that are perturbed, offering clues about its mechanism of action and potential off-target effects.

Integrative analysis of these multi-omics datasets can reveal complex crosstalk between different biological pathways and provide a more holistic understanding of the compound's effects. nih.gov For example, an integrated analysis of metabolites and gene expression in cassava revealed a relationship between auxin signaling and other phytohormone pathways during tuberous root development. nih.gov

Exploration of Novel Research Applications in Emerging Scientific Fields

Beyond their established roles, indole-3-acetate derivatives hold potential for novel applications in various emerging scientific fields. The unique properties of halogenated indoles, in particular, could be harnessed for innovative technologies.

One promising area is the development of new imaging agents. The indole scaffold can be modified to incorporate reporter groups for various imaging modalities, such as fluorescence or positron emission tomography (PET). The design and synthesis of ¹¹C-labeled 3-acetyl-indole derivatives as PET imaging agents for diacylglycerol kinase gamma have already been reported, showcasing the potential of indole derivatives in neuroimaging. figshare.com

In the field of materials science, indole-containing polymers have been investigated for their potential in developing pH-sensitive hydrogels with antibacterial, antifungal, and antioxidant properties. nih.gov The incorporation of this compound into such materials could impart specific biological activities or alter their physical properties.

Furthermore, the ability of certain indole derivatives to modulate microbial signaling pathways opens up possibilities in the field of microbiome research. Indole-3-acetic acid is a known signaling molecule in both pathogenic and symbiotic interactions between bacteria and plants. oup.com Investigating how this compound affects microbial communication could lead to new strategies for managing microbial communities in agricultural or clinical settings.

The field of synthetic biology could also benefit from the exploration of halogenated indole-3-acetates. The biosynthesis of 4-chloroindole-3-acetic acid in plants involves the chlorination of tryptophan. creative-proteomics.comnih.gov Understanding and engineering these biosynthetic pathways could enable the production of a wide range of halogenated indole derivatives with novel properties in microbial or plant-based systems.

Emerging Field Potential Application of this compound and Derivatives
Neuroscience Development of PET imaging agents for brain disorders. figshare.com
Materials Science Incorporation into bioactive polymers and hydrogels. nih.gov
Microbiome Research Modulation of microbial signaling and community structure. oup.com
Synthetic Biology Engineering biosynthetic pathways for novel halogenated compounds. creative-proteomics.comnih.gov
Chemical Biology Use as chemical probes to study biological processes.

Q & A

Q. What are the standard synthetic routes for Ethyl 7-Chloroindole-3-acetate, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized indole derivatives. For example, indole-3-acetic acid derivatives can be esterified with ethanol under acidic catalysis, followed by chlorination at the 7-position using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Key factors influencing yield include:

  • Temperature control : Chlorination reactions often require low temperatures (0–5°C) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic substitution efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product.
Reaction StepOptimal ConditionsYield Range
EsterificationH₂SO₄ catalyst, reflux, 6 hrs70–85%
ChlorinationNCS, DCM, 0°C, 2 hrs60–75%
PurificationSilica gel chromatography>95% purity

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regioselective chlorination at the 7-position by observing deshielded aromatic protons (δ 7.2–7.5 ppm for H-4/H-6) and absence of H-7 .
  • IR Spectroscopy : Validate ester carbonyl (C=O stretch ~1740 cm⁻¹) and indole N–H (~3400 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 237.0455 (C₁₁H₁₀ClNO₂⁺) confirms molecular formula.

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

Contradictions in stability studies often arise from differences in solvent systems or measurement techniques. To address this:

  • Perform kinetic stability assays in buffered solutions (pH 2–12) at 25°C, monitoring degradation via HPLC with UV detection (λ = 254 nm).
  • Use Arrhenius modeling to extrapolate shelf-life under storage conditions .
  • Example findings:
  • pH 7–9 : Degradation t₁/₂ > 30 days.
  • pH < 3 or >11 : Rapid hydrolysis of the ester group (t₁/₂ < 24 hrs).

Q. What strategies are recommended for analyzing trace impurities in this compound batches?

Advanced impurity profiling requires:

  • HPLC-MS/MS : Detect chlorinated byproducts (e.g., di-chlorinated isomers) with a C18 column and acetonitrile/water mobile phase.
  • Quantum mechanical calculations (DFT) : Predict reactivity of chlorination intermediates to identify potential side products .
  • Quality control thresholds : Limit unidentified impurities to <0.1% (ICH guidelines).

Methodological Guidance

Q. How should researchers design experiments to validate the biological activity of this compound?

  • In vitro assays : Test auxin-like activity in plant cell cultures (e.g., Arabidopsis root elongation assays) with concentrations ranging from 1 nM–100 µM .
  • Control experiments : Compare with native indole-3-acetic acid (IAA) to assess potency differences.
  • Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values.

Q. What computational tools can predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to auxin-responsive proteins (e.g., TIR1 receptors).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • ADMET prediction (SwissADME) : Evaluate bioavailability and toxicity risks .

Data Analysis and Reporting

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

  • Cross-validate NMR shifts using density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) .
  • Adjust for solvent effects (e.g., PCM model for DMSO-d₆) and compare with experimental δ values.

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

  • ANOVA with post-hoc tests : Compare means across concentration groups.
  • Principal Component Analysis (PCA) : Identify correlations between structural features and activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.